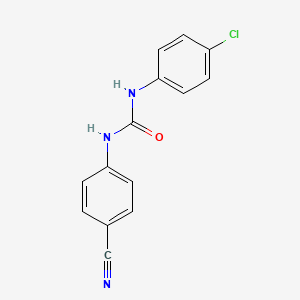

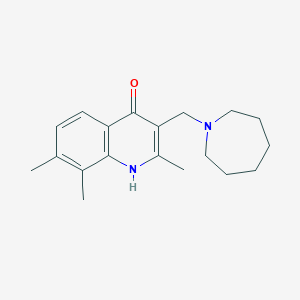

![molecular formula C18H25N3O2S B5504328 2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, including [5+1] double Michael addition reactions. A method developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives employs cascade cyclization of N,N-dimethylbarbituric acid with diaryldivinylketones in the presence of diethylamine at ambient temperature, yielding products with excellent yields (Islam et al., 2017). Similarly, catalyst-free synthesis approaches have been developed for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, demonstrating the efficiency and versatility of these synthetic routes (Aggarwal et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including "2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide," is often elucidated using NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles typically prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions playing crucial roles in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, their synthesis from 1,5-diaryl-1,4-pentadien-3-ones and barbituric acids underlines their reactivity towards nucleophilic addition and cyclization reactions (Ahmed et al., 2005). Moreover, the electrochemical properties of these compounds have been explored, demonstrating their potential in redox reactions and highlighting their versatility in synthetic chemistry (Abou-Elenien et al., 1991).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of various substituents can significantly affect these properties, as demonstrated in studies involving the synthesis and characterization of these compounds. The solvatochromic analysis and TDDFT calculations provide insights into their photophysical behavior, indicating the impact of solvent polarity on their optical properties (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are marked by their reactivity and functional group transformations. These compounds serve as versatile intermediates in organic synthesis, facilitating the construction of complex molecular architectures. Their reactivity with various electrophiles and nucleophiles showcases the broad utility of these spirocyclic compounds in medicinal chemistry and drug discovery (Cordes et al., 2013).

科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed efficient methods for synthesizing nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, through catalyst-free double Michael addition reactions. This process yields high-quality compounds within a short reaction time, showcasing the structural versatility and synthetic accessibility of these molecules (Aggarwal, Vij, & Khurana, 2014). Additionally, the microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates the practicality of generating these compounds efficiently, further highlighting their applicability in drug discovery and development (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Photophysical Studies and Solvatochromic Analysis

Diazaspiro compounds exhibit interesting photophysical behaviors, with studies indicating that their stokes shift increases with the polarity of solvents. This solvatochromism, analyzed through various methods, suggests potential applications in the development of novel optical materials and sensors (Aggarwal & Khurana, 2015).

Electrochemical Properties

The electrochemical study of diazaspiro[5.5]undecane-3,5-diones reveals unique redox behavior, offering insights into their potential use in electrochemical applications and the design of redox-active materials (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).

Biological Activities and Therapeutic Potentials

The exploration of diazaspiro[5.5]undecane derivatives has uncovered their potential in addressing various health conditions. For instance, certain derivatives have been identified for their antihypertensive properties, suggesting a novel approach to managing high blood pressure (Clark et al., 1983). Moreover, studies on their anticonvulsant profiles offer promising leads for the development of new antiepileptic drugs (Aboul-Enein et al., 2014).

作用機序

特性

IUPAC Name |

3-oxo-2-prop-2-enyl-N-(thiophen-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-2-9-21-14-18(6-5-16(21)22)7-10-20(11-8-18)17(23)19-13-15-4-3-12-24-15/h2-4,12H,1,5-11,13-14H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKMJKDFDIGHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

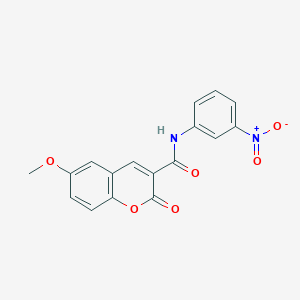

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

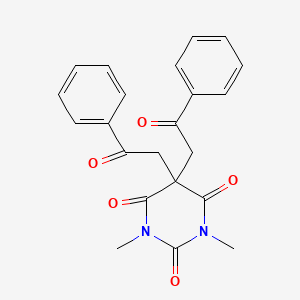

![(1R*,5R*)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504262.png)

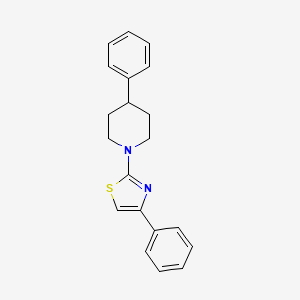

![3-(4-methyl-1-piperidinyl)-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5504300.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)